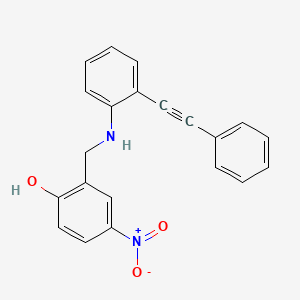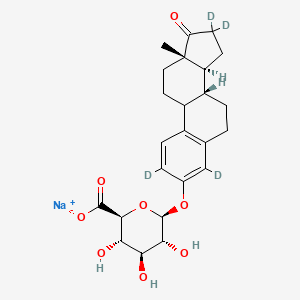![molecular formula C10H13BN2O4 B12405344 [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and biology due to its unique structural and chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, including sensing, catalysis, and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid typically involves the coupling of an appropriate boronic acid precursor with an amino acid derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or alkyl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of these reactions . Additionally, metal-free photoinduced borylation methods have been developed to provide boronic acids with high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the design of enzyme inhibitors and as a tool for studying protein-ligand interactions.
Industry: Utilized in the development of sensors for glucose monitoring and other analytical applications.
Mechanism of Action
The mechanism of action of [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Known for its use in glucose sensing and as a reagent in organic synthesis.
M-aminophenylboronic acid: Used in the development of enzyme inhibitors and as a tool in chemical biology.
Uniqueness
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets and participate in diverse chemical reactions. Its ability to form stable yet reversible covalent bonds makes it particularly valuable in the design of enzyme inhibitors and sensors .
Properties
Molecular Formula |
C10H13BN2O4 |
|---|---|
Molecular Weight |
236.03 g/mol |
IUPAC Name |
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C10H13BN2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8,16-17H,6H2,(H2,12,14)(H,13,15)/t8-/m1/s1 |
InChI Key |
FDGGENIUEFOWLT-MRVPVSSYSA-N |
Isomeric SMILES |
B([C@@H](CC(=O)N)NC(=O)C1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C(CC(=O)N)NC(=O)C1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
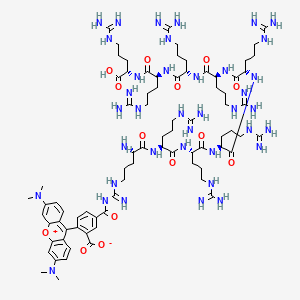
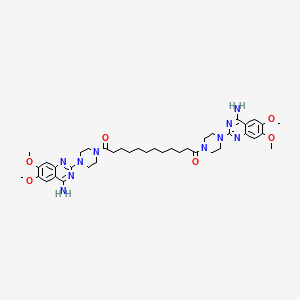
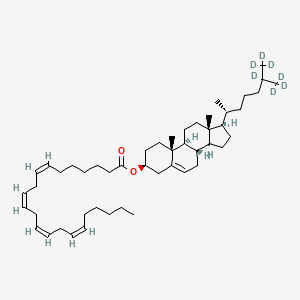

![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
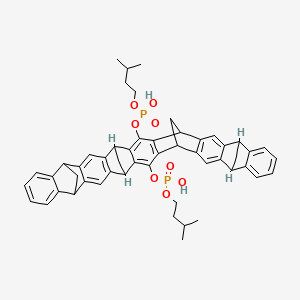
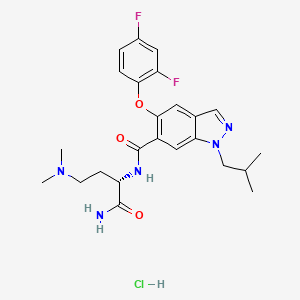
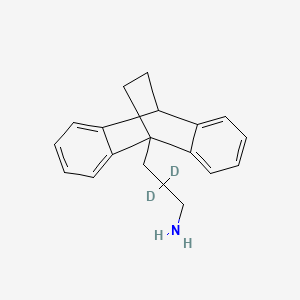
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

